(4-Chloroisoxazol-3-yl)methanamine
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Overview
Description
(4-Chloroisoxazol-3-yl)methanamine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroisoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using eco-friendly and cost-effective processes. Microwave irradiation in dry DMF (dimethylformamide) at 120°C for 1 hour is one such method that has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Chloroisoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(4-Chloroisoxazol-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloroisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of (4-Chloroisoxazol-3-yl)methanamine, known for its wide range of biological activities.
Thiadiazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Oxadiazole: Similar to isoxazole, it is used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities .
Properties
Molecular Formula |
C4H5ClN2O |
---|---|
Molecular Weight |
132.55 g/mol |
IUPAC Name |
(4-chloro-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C4H5ClN2O/c5-3-2-8-7-4(3)1-6/h2H,1,6H2 |
InChI Key |
GOTZJMBLNBCKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CN)Cl |
Origin of Product |
United States |
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